molecular formula C23H24ClN5O2 B11009498 4-{[4-(2-chlorobenzyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

4-{[4-(2-chlorobenzyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B11009498
M. Wt: 437.9 g/mol
InChI Key: DSRGFYMGBQISNR-UHFFFAOYSA-N
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Description

4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, an indazole moiety, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Piperazine Derivatization: The piperazine ring is functionalized with a 2-chlorobenzyl group through nucleophilic substitution reactions.

    Coupling Reactions: The indazole and piperazine derivatives are coupled using carbodiimide-mediated coupling reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Chlorobenzyl)piperazino]-1H-indole
  • 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium

Uniqueness

4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C23H24ClN5O2

Molecular Weight

437.9 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)methyl]piperazine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C23H24ClN5O2/c24-19-7-3-1-5-16(19)14-27-9-11-28(12-10-27)23(31)17-13-21(30)29(15-17)22-18-6-2-4-8-20(18)25-26-22/h1-8,17H,9-15H2,(H,25,26)

InChI Key

DSRGFYMGBQISNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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